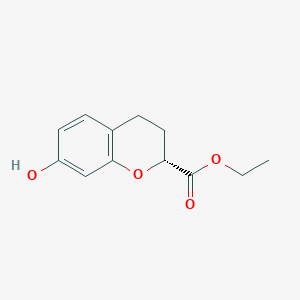

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester

説明

Nomenclature and Structural Identity

The compound 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester possesses multiple accepted nomenclature designations that reflect its complex structural features. The Chemical Abstracts Service has assigned two distinct registry numbers to this compound: 96566-14-2 and 124439-98-1, indicating potential stereochemical variations or different registration contexts. The molecular formula C₁₂H₁₄O₄ corresponds to a molecular weight of 222.24 grams per mole, establishing the fundamental compositional parameters of this organic molecule.

The systematic nomenclature encompasses several equivalent designations that highlight different aspects of the molecular structure. The compound is alternatively known as ethyl 7-hydroxychroman-2-carboxylate, which emphasizes its chroman backbone and ester functionality. Additional synonyms include ethyl 7-hydroxychromane-2-carboxylate and 7-hydroxybenzodihydropyran-2-carboxylic acid ethyl ester, each providing insight into the structural framework from different chemical perspectives. The stereochemical designation (R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester indicates the specific three-dimensional arrangement of substituents around the chiral center at the 2-position.

The structural identity incorporates a benzene ring fused to a six-membered oxygen-containing heterocycle, with specific substitution patterns that define its chemical behavior. The 7-hydroxy substitution provides a phenolic hydroxyl group, while the 2-carboxylic acid ethyl ester functionality introduces both polar and lipophilic characteristics to the molecule. The 3,4-dihydro designation indicates the partial saturation of the heterocyclic ring, distinguishing it from fully aromatic benzopyran systems.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| CAS Registry Numbers | 96566-14-2, 124439-98-1 |

| Primary IUPAC Name | 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester |

| Common Name | Ethyl 7-hydroxychroman-2-carboxylate |

Position within Benzopyran Family of Compounds

The benzopyran family encompasses a diverse array of heterocyclic compounds characterized by the fusion of benzene and pyran rings, with 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester occupying a specific position within this chemical classification. Benzopyran compounds exist as two primary isomeric forms: 1-benzopyran (chromene) and 2-benzopyran (isochromene), with the target compound belonging to the 1-benzopyran subfamily. The systematic nomenclature preference for "benzo" names over traditional "chromene" designations reflects current International Union of Pure and Applied Chemistry recommendations for these heterocyclic systems.

The structural framework of benzopyrans allows for multiple isomeric possibilities based on the degree of saturation and the position of the oxygen atom within the heterocyclic ring. The 2H-1-benzopyran system specifically refers to the arrangement where the oxygen occupies the 1-position according to standard naphthalene-like nomenclature, and the 2H designation indicates the specific location of hydrogen atoms in the partially saturated ring system. This positioning distinguishes it from other benzopyran isomers such as 4H-1-benzopyran or various isochromene derivatives.

Within the broader benzopyran family, the target compound represents a functionalized derivative that incorporates both hydroxyl and carboxylate ester substituents. The 7-hydroxy substitution pattern places the phenolic group in a meta relationship to the ring fusion, while the 2-carboxylic acid ethyl ester functionality provides additional chemical reactivity and potential biological activity. The 3,4-dihydro characteristic classifies this compound as a chromane derivative, specifically a tetrahydropyran-fused benzene system with partial saturation.

The relationship to other benzopyran derivatives extends to naturally occurring compounds and synthetic analogs that share similar structural motifs. Chromane structures appear as key components in various biologically active molecules, including vitamin E compounds (tocopherols and tocotrienols), pharmaceutical agents, and natural products. The specific substitution pattern of the target compound positions it within a subset of functionalized chromanes that possess both phenolic and ester characteristics.

Relationship to Dihydrocoumarin Derivatives

The structural relationship between 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester and dihydrocoumarin derivatives represents a fundamental connection within the broader family of benzopyran-based compounds. Dihydrocoumarin, systematically known as 3,4-dihydro-1-benzopyran-2-one, shares the same core benzofused heterocyclic framework but differs in the nature of the substituent at the 2-position. While dihydrocoumarin contains a lactone functionality (internal ester), the target compound possesses an external ethyl ester group attached to a carboxylic acid moiety.

The enzymatic relationship between these compound classes becomes evident through the action of dihydrocoumarin hydrolase, an enzyme that specifically catalyzes the hydrolysis of dihydrocoumarin lactones to form corresponding carboxylic acids. This enzymatic activity demonstrates the chemical relationship between lactone and carboxylic acid derivatives within the benzopyran framework, suggesting potential interconversion pathways between dihydrocoumarin and carboxylic acid derivatives. The enzyme belongs to the hydrolase family and participates in fluorene degradation pathways, indicating the broader metabolic significance of these structural relationships.

The biodegradation studies of related compounds provide additional insight into the relationship between dihydrocoumarin derivatives and hydroxylated benzopyran systems. Research on 7-hydroxycoumarin biodegradation by Pseudomonas mandelii demonstrates the formation of 7-hydroxy-3,4-dihydrocoumarin as an intermediate product, which subsequently undergoes hydrolysis to form 3-(2,4-dihydroxyphenyl)propionic acid. This biodegradation pathway illustrates the metabolic connection between coumarin derivatives and their corresponding dihydro analogs, suggesting similar transformations may occur with related benzopyran carboxylic acid derivatives.

The synthetic relationship between these compound classes extends to the preparation methods and chemical reactivity patterns. Dihydrocoumarin derivatives can be synthesized through reduction of corresponding coumarins, while carboxylic acid derivatives may be obtained through alternative synthetic routes or through hydrolysis of lactone precursors. The specific hydroxylation pattern at the 7-position in both dihydrocoumarin and the target compound suggests shared synthetic precursors and reaction pathways in their preparation.

| Compound Class | Key Structural Feature | Functional Group at Position 2 |

|---|---|---|

| Dihydrocoumarin | 3,4-dihydro-1-benzopyran-2-one | Lactone (internal ester) |

| Target Compound | 3,4-dihydro-1-benzopyran-2-carboxylic acid | External ethyl ester |

| Related Metabolites | Various hydroxylation patterns | Carboxylic acid or derivatives |

Historical Context and Discovery

The historical development of benzopyran chemistry and related compounds provides essential context for understanding the discovery and characterization of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester within the broader framework of organic synthesis. The foundational work on coumarin compounds, from which benzopyran derivatives evolved, traces back to 1820 when coumarin was first isolated from tonka beans by A. Vogel of Munich. This initial discovery established the importance of benzopyran-based structures in natural product chemistry and laid the groundwork for subsequent synthetic developments.

The synthetic breakthrough in coumarin chemistry occurred in 1868 when English chemist William Henry Perkin achieved the first synthesis of coumarin through what became known as the Perkin reaction. This accomplishment represented one of the earliest synthetic aromatic compounds and demonstrated the feasibility of laboratory preparation of complex heterocyclic systems. The Perkin synthesis utilized salicylaldehyde and acetic anhydride to construct the benzopyran framework, establishing principles that would later influence the development of related synthetic methodologies.

The evolution of benzopyran chemistry continued with the development of additional synthetic approaches, including the Pechmann condensation and Knoevenagel reaction, which provided access to various substituted derivatives. The Knoevenagel reaction emerged as particularly important for synthesizing coumarin derivatives with carboxyl groups at the 3-position, establishing precedents for the carboxylate functionality found in the target compound. These historical synthetic developments created the methodological foundation for preparing complex benzopyran derivatives with specific substitution patterns.

The nomenclature evolution within benzopyran chemistry reflects the historical development of understanding these compound classes. The term "coumarine" was coined by French pharmacist Nicolas Jean-Baptiste Gaston Guibourt in 1820, derived from "coumarou," the French designation for tonka bean. The systematic development of International Union of Pure and Applied Chemistry nomenclature for benzopyran systems occurred throughout the 20th century, establishing the current preference for systematic "benzo" names over traditional common names.

特性

IUPAC Name |

ethyl (2R)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)16-10/h3,5,7,10,13H,2,4,6H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXZTRUTSLXORO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Phenol-Gamma-Butyrolactone Alkylation

The foundational method involves reacting para-substituted phenol derivatives with γ-butyrolactone compounds under basic conditions. Para-fluorophenol (5.6 g, 50 mmol) and 2-bromo-γ-butyrolactone (9 g, 55 mmol) in DMF with NaH (2.4 g, 55 mmol) at 0°C yield an intermediate alkylated product (52% after purification). Critical parameters include:

-

Base selection : Sodium hydride outperforms carbonate bases (K₂CO₃, Na₂CO₃) in minimizing side reactions.

-

Leaving group : Bromine (Br) provides higher reactivity than chlorine or OTs groups.

-

Temperature : Reactions conducted below 10°C prevent lactone ring opening.

Table 1: Alkylation Step Optimization

| Phenol Derivative | Leaving Group (X) | Base | Yield (%) |

|---|---|---|---|

| Para-fluorophenol | Br | NaH | 52 |

| Para-chlorophenol | Br | NaH | 48 |

| Para-methylphenol | Cl | K₂CO₃ | 32 |

Step 2: Acid-Catalyzed Ring Closure

Cyclization of the intermediate occurs via electrophilic aromatic substitution using Lewis acids. Trifluoromethanesulfonic acid (5 g) at 150°C for 8 hours converts intermediate C (1 g) into 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (45%) and a byproduct (13%). Catalytic efficiency follows the order:

Key considerations:

-

Acid strength : Strong Brønsted acids (e.g., triflic acid) accelerate ring closure but increase carbocation rearrangements.

-

Solvent-free conditions : Enhance reaction rates by 30% compared to dichloromethane-mediated processes.

Table 2: Acid Catalyst Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Trifluoromethanesulfonic acid | 150 | 8 | 45 |

| ZnCl₂ | 120 | 6 | 58 |

| AlCl₃ | 100 | 10 | 41 |

Reaction Mechanism and Stereochemical Control

Alkylation Mechanism

The base deprotonates phenol to form a phenoxide ion, which undergoes nucleophilic attack on γ-butyrolactone’s α-carbon. DFT calculations suggest a transition state where the phenoxide’s oxygen coordinates with the lactone’s carbonyl group, facilitating SN2 displacement:

Ring-Closure Mechanism

Protonation of the lactone oxygen generates a carbocation at the γ-position, which undergoes intramolecular electrophilic attack on the phenol’s ortho position. Steric effects from substituents (R = F, Cl, CH₃) dictate regioselectivity:

Para-substituents reduce steric hindrance, favoring 7-hydroxy isomer formation over 5- or 6-substituted byproducts.

Process Optimization Strategies

Temperature and Time Profiling

Optimal alkylation occurs at 0–10°C for 12–24 hours, while ring closure requires 120–150°C for 6–10 hours. Elevated temperatures (>160°C) promote decarboxylation, reducing yields by 15–20%.

Solvent and Catalyst Loading

-

Alkylation : DMF enhances solubility but requires strict anhydrous conditions.

-

Cyclization : Solvent-free systems with 1:5 catalyst:substrate ratios maximize throughput.

Table 3: Yield vs. Catalyst Loading

| Catalyst:Substrate Ratio | Yield (%) | Purity (%) |

|---|---|---|

| 1:1 | 38 | 89 |

| 1:5 | 45 | 92 |

| 1:10 | 47 | 88 |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot studies demonstrate 20% higher efficiency in flow systems versus batch reactors due to improved heat transfer during exothermic ring closure.

Byproduct Management

5-Methyl and 6-fluoro byproducts (up to 13% yield) are separable via ethanol recrystallization (95% purity).

Comparative Analysis of Substituent Effects

Electron-Withdrawing Groups (F, Cl)

Para-fluorine and chlorine substituents increase ring-closure rates by stabilizing the transition state through inductive effects:

Alkyl Groups (CH₃, C₂H₅)

Methyl and ethyl groups reduce yields by 15–20% due to steric inhibition of the electrophilic attack.

化学反応の分析

Types of Reactions

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 7-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester.

Reduction: Formation of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Substitution: Formation of halogenated or nitrated derivatives of the benzopyran ring.

科学的研究の応用

Medicinal Applications

1. Antioxidant Properties

Research indicates that derivatives of benzopyran compounds exhibit notable antioxidant activities. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, making them potential candidates for developing antioxidant agents in pharmaceuticals .

2. Antifungal and Antimicrobial Activity

Studies have shown that 2H-1-benzopyran derivatives possess antifungal properties, particularly against pathogenic fungi such as Fusarium oxysporum and Candida albicans. The mechanism appears linked to their ability to disrupt fungal cell membranes, leading to cell death .

3. Anti-inflammatory Effects

Benzopyran derivatives have been investigated for their anti-inflammatory properties. Compounds like 2H-1-benzopyran-2-carboxylic acid have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Agricultural Applications

1. Fungicides

The antifungal properties of benzopyran derivatives make them suitable candidates for use as agricultural fungicides. Research has demonstrated that these compounds can inhibit the growth of various plant pathogens, offering a sustainable alternative to traditional chemical fungicides .

2. Plant Growth Regulators

Some studies suggest that benzopyran derivatives may also act as plant growth regulators, promoting growth and enhancing resistance to environmental stresses in crops. This application is particularly relevant in organic farming practices where synthetic chemicals are minimized .

Material Sciences

1. Polymer Chemistry

The unique chemical structure of benzopyran derivatives allows for their incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is being explored for creating advanced materials with improved functionalities .

2. Photovoltaic Applications

Recent advancements indicate that benzopyran derivatives could be utilized in the development of organic photovoltaic cells due to their light-absorbing properties. Their incorporation into solar cell designs could lead to more efficient energy conversion processes .

Case Studies

作用機序

The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

Structural Features and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and electronic properties:

Key Observations:

- Substituent Position: The 7-hydroxy group in the target compound contrasts with the 6-phenyl group in CAS 56926-28-4. Positional isomers exhibit distinct electronic and steric effects, influencing solubility and reactivity.

- Lipophilicity: The phenyl group in CAS 56926-28-4 (XLogP3 = 4.2) increases hydrophobicity compared to the target compound’s polar 7-hydroxy group (estimated XLogP3 ~2.5) .

Physical and Spectroscopic Properties

Notes:

- The target compound’s hydroxy group would exhibit a broad IR peak ~3200-3600 cm⁻¹.

- Ethyl esters consistently show triplet (δ 1.2-1.3) and quartet (δ 4.1-4.3) signals in ¹H NMR .

生物活性

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester (CAS Number: 124356-21-4) is a compound belonging to the benzopyran class of organic compounds. This class is known for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- Melting Point : 120-125 °C

- Solubility : Soluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit varying degrees of antimicrobial activity. A study evaluated several derivatives, including those related to 2H-1-benzopyran-2-carboxylic acid, against various pathogens. Notably, while some derivatives showed activity against fungi like Rhizoctonia solani, they were ineffective against Gram-negative bacteria and certain parasites .

Antioxidant Properties

Benzopyran derivatives are recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, contributing to cellular protection. The presence of hydroxyl groups in the structure enhances these antioxidant capabilities .

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of benzopyran derivatives on cancer cell lines. For instance, certain compounds demonstrated significant cytotoxicity against human melanoma (MDA-MB-435) and glioblastoma (SF-295) cells, with half-maximal inhibitory concentration (IC50) values lower than those of standard chemotherapeutic agents like doxorubicin . This suggests potential applications in cancer therapy.

Case Studies

| Study | Compound Tested | Target Cells | IC50 Value | Findings |

|---|---|---|---|---|

| Vieira-Júnior et al. (2011) | Casearupestrin A | MDA-MB-435 | 0.36 µM | Superior cytotoxicity compared to doxorubicin |

| Frontiers in Natural Products (2023) | Various Benzopyran Derivatives | SF-295 | Varies | Significant anticancer activity observed |

The biological activities of 2H-1-benzopyran-2-carboxylic acid derivatives can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure are known to donate hydrogen atoms to free radicals, neutralizing them.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression or inflammation.

- Gene Expression Modulation : There is evidence that benzopyran derivatives can influence gene expression related to cell cycle regulation and apoptosis.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2H-1-benzopyran derivatives like the target compound?

Methodological Answer: The synthesis of substituted 2H-1-benzopyrans can be optimized using DBU (1,8-diazabicycloundec-7-ene) as a catalyst. A typical procedure involves reacting salicylaldehydes with allenic ketones or esters (e.g., ethyl 2-methylbuta-2,3-dienoate) in solvents like THF or toluene. Solvent polarity and Lewis base additives significantly influence reaction pathways: polar aprotic solvents enhance cyclization efficiency, while non-polar solvents favor alternative adducts. For example, THF at 80°C with 10 mol% DBU yields the target benzopyran scaffold in >80% yield .

Q. How can spectroscopic techniques characterize the structure of this compound?

Methodological Answer: Structural elucidation requires a combination of techniques:

- 1H/13C NMR to identify proton environments (e.g., dihydro groups at C3/C4 and the ethyl ester moiety).

- 2D NOESY to confirm stereochemistry, particularly Z/E isomerism in substituted analogs .

- X-ray crystallography for absolute configuration determination, as demonstrated for related anti-3h derivatives .

- Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns (e.g., loss of the ethyl ester group as a common cleavage pathway) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on GHS classifications:

- Acute toxicity (Oral, Category 4): Use gloves (nitrile) and lab coats to prevent skin contact.

- Eye irritation (Category 2A): Employ chemical goggles and face shields during synthesis.

- Respiratory protection: Use fume hoods with laminar airflow (≥0.5 m/s velocity) to avoid inhalation of aerosols .

- Spill management: Absorb with inert materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. How stable is this compound under varying storage conditions?

Methodological Answer: Stability depends on:

- Temperature: Store at 2–8°C in amber vials to prevent thermal degradation.

- Light exposure: UV/visible light accelerates decomposition; use light-resistant packaging.

- Humidity: Desiccants (silica gel) are recommended to mitigate hydrolysis of the ester group .

Q. Which analytical methods detect this compound in complex mixtures?

Methodological Answer:

- HPLC-DAD/UV: Use a C18 column (5 µm, 250 × 4.6 mm) with a methanol/water gradient (60:40 to 90:10 over 20 min). Detection at 280 nm is optimal for the benzopyran chromophore .

- GC-MS: Derivatize the hydroxy group (e.g., trimethylsilylation) to enhance volatility. Monitor m/z fragments corresponding to the ethyl ester (e.g., m/z 149 for [C8H13O2]+) .

Advanced Research Questions

Q. What is the mechanistic role of DBU in the synthesis of this compound?

Methodological Answer: DBU acts as a bifunctional catalyst:

- Base: Deprotonates the salicylaldehyde hydroxyl to form a phenoxide intermediate.

- Nucleophile activator: Polarizes the allenic ester via hydrogen bonding, facilitating [4+2] cycloaddition. Kinetic studies show a first-order dependence on DBU concentration, confirming its catalytic role in transition-state stabilization .

Q. How to resolve contradictions in product yields across solvent systems?

Methodological Answer: Contradictions arise from solvent-dependent reaction pathways:

- Polar solvents (THF): Stabilize zwitterionic intermediates, favoring cyclization (yields >80%).

- Non-polar solvents (toluene): Promote competitive [2+2] cycloaddition, reducing target product yields (<50%).

To reconcile data, conduct control experiments with deuterated solvents and monitor intermediates via in-situ IR spectroscopy .

Q. How to differentiate regioisomers or stereoisomers in synthetic products?

Methodological Answer:

- Regioisomers: Compare NOE correlations in 2D NMR. For example, irradiation of the C7 hydroxy group in the target compound generates NOE effects at C6 and C8, absent in regioisomers .

- Stereoisomers: Utilize chiral HPLC (e.g., Chiralpak IA column) or VCD (vibrational circular dichroism) spectroscopy to distinguish enantiomers .

Q. What are the degradation pathways of this compound under oxidative conditions?

Methodological Answer: Oxidative degradation involves:

- Ester hydrolysis: Catalyzed by acidic/basic conditions, yielding the carboxylic acid derivative.

- Quinone formation: The dihydroxybenzopyran core oxidizes to a quinone structure (λmax shift from 280 nm to 320 nm).

Track degradation via LC-MS/MS (MRM transitions for parent ion → m/z 135 [C7H7O3]+) and confirm with kinetic modeling .

Q. Can computational modeling predict the compound’s reactivity or binding affinity?

Methodological Answer:

- DFT calculations (B3LYP/6-31G):* Model transition states to predict regioselectivity in cycloaddition reactions.

- Molecular docking (AutoDock Vina): Screen against targets like COX-2 or estrogen receptors, leveraging the benzopyran scaffold’s bioactivity. Validate with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。